(S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid
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Overview
Description
(S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino function, preventing it from reacting under certain conditions and allowing for selective deprotection when needed.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid typically involves the protection of an amino acid with a Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of Boc-protected amino acids can be achieved using similar methods but optimized for larger batches. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid undergoes several types of chemical reactions, including:
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxylic acids or their derivatives to form amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), and other peptide coupling reagents.
Major Products Formed
Deprotection: The removal of the Boc group yields the free amino acid.
Coupling: Formation of dipeptides or more complex peptides depending on the reactants used.
Scientific Research Applications
(S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of (S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid primarily involves its role as a protected amino acid. The Boc group prevents the amino group from participating in unwanted side reactions during synthesis. Upon deprotection, the free amino group can engage in various chemical reactions, such as forming peptide bonds. The molecular targets and pathways involved depend on the specific application and the molecules being synthesized .
Comparison with Similar Compounds
Similar Compounds
(S)-4-((Carbobenzoxy)amino)-5-ethoxy-5-oxopentanoic acid: Uses a carbobenzoxy (Cbz) group instead of a Boc group for amino protection.
(S)-4-((Methoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid: Uses a methoxycarbonyl group for amino protection.
Uniqueness
(S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid is unique due to the stability and ease of removal of the Boc group. The tert-butyl group provides steric hindrance, making the Boc group more stable under a variety of conditions compared to other protecting groups like Cbz or methoxycarbonyl .
Properties
CAS No. |
86938-17-2 |
---|---|
Molecular Formula |
C12H21NO6 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21NO6/c1-5-18-10(16)8(6-7-9(14)15)13-11(17)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15) |
InChI Key |
LXQBXYDPJVHNPQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C |
Isomeric SMILES |
CCOC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C |
Key on ui other cas no. |
86938-17-2 |
Synonyms |
(S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoicacid; 86938-17-2; SCHEMBL2301394; LXQBXYDPJVHNPQ-QMMMGPOBSA-N; MolPort-027-948-644; ZINC71788053; AKOS016014248; AK129002; AJ-118548; KB-211503; FT-0699100; (S)-2-tert-butoxycarbonylamino-pentanedioicacid1-ethylester |
Origin of Product |
United States |
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